1,4-Diacetoxybutane

Beschreibung

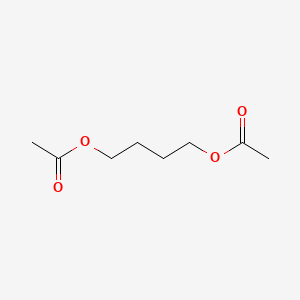

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKSWKGOQKREON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26248-69-1 | |

| Record name | Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26248-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70879240 | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-67-1 | |

| Record name | Butylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Butanediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butylene glycol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Butanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIACETOXYBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4C8Q6BNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In the Butadiene Acetoxylation Pathway

The initial acetoxylation of butadiene is not perfectly selective. Alongside the desired 1,4-diacetoxy-2-butene, isomeric byproducts are also formed.

Isomeric Byproducts: The primary byproduct of the initial acetylation reaction is 3,4-diacetoxy-1-butene . google.com Depending on the process, a mixture of isomers including 1,2-diacetoxybutene can also be generated. google.com When this mixture of diacetoxybutene isomers is hydrogenated without separation, it results in a corresponding mixture of diacetoxybutane isomers, including 1,2-diacetoxybutane and 1,3-diacetoxybutane, in addition to the target 1,4-diacetoxybutane. google.com

In the Thf Acetolysis Pathway

The choice of reagents in the ring-opening of THF is a critical factor that dictates the product distribution.

Ether Formation: As noted, when acetic anhydride (B1165640) is used as the acylating agent instead of acetic acid, the primary product is not 1,4-diacetoxybutane but rather di(4-acetoxybutyl) ether . unlp.edu.arnii.ac.jp This represents a significant side reaction if this compound is the desired product.

Byproducts in Subsequent Processing

In many industrial applications, 1,4-diacetoxybutane is an intermediate for producing 1,4-butanediol (B3395766) (BDO) through hydrolysis. During this subsequent step, which involves reacting this compound with water over an acid catalyst, other byproducts can form.

Cyclization Byproducts: At elevated temperatures during hydrolysis, side reactions can lead to the formation of tetrahydrofuran (B95107) (THF) and dihydrofuran . google.com The formation of THF can also occur during the hydrolysis of the diacetate under highly acidic conditions. chemcess.com

Table 2: Major Byproducts in this compound Synthesis and Subsequent Reactions

| Synthesis Pathway | Reaction Step | Byproduct(s) | Influencing Factors | Reference(s) |

|---|---|---|---|---|

| Acetoxylation of Butadiene | Acetylation of Butadiene | 3,4-Diacetoxy-1-butene, 1,2-diacetoxybutene | Catalyst and reaction conditions | google.comgoogle.com |

| Acetolysis of THF | Ring-opening with Acetic Anhydride (B1165640) | Di(4-acetoxybutyl) ether | Use of acetic anhydride instead of acetic acid | unlp.edu.arnii.ac.jp |

| Hydrolysis of this compound | Conversion to 1,4-Butanediol | Tetrahydrofuran (THF), Dihydrofuran | High reaction temperature, acidic conditions | chemcess.comgoogle.com |

Applications in Advanced Materials and Polymer Science

Precursor for Polymer Synthesis and Specialized Materials

1,4-Diacetoxybutane is a crucial building block in the chemical industry, primarily because it can be readily converted to 1,4-butanediol (B3395766) through hydrolysis. atamanchemicals.comchemcess.com One notable industrial pathway is the Mitsubishi-Kasei process, which involves the catalytic reaction of butadiene and acetic acid to produce 1,4-diacetoxy-2-butene. This intermediate is then hydrogenated to yield this compound, which is subsequently hydrolyzed to form 1,4-butanediol. atamanchemicals.comchemcess.com This resulting 1,4-butanediol is a versatile monomer used in the synthesis of a wide array of polymers. atamanchemicals.comchemcess.comdaneshyari.com

Contribution to Polymer and Plastic Production

The 1,4-butanediol derived from this compound is a fundamental component in the manufacturing of various plastics and polymers. atamanchemicals.comchemcess.com It serves as a key raw material for producing high-performance polymers with a broad spectrum of applications. The hydroxyl groups at both ends of the 1,4-butanediol molecule allow it to react with different bifunctional reagents, such as dicarboxylic acids, to form polyesters. atamanchemicals.com

Role in Adhesives and Coatings

1,4-Butanediol, produced via the hydrolysis of this compound, is utilized in the formulation of adhesives and coatings. atamanchemicals.com In the polyurethane industry, BDO acts as a chain extender, particularly in systems based on MDI (methylene diphenyl diisocyanate), contributing to the polymer's hardness and low-temperature flexibility. gantrade.com It is also a component in the synthesis of polyester (B1180765) polyols, which are soft segments in polyurethanes used in coatings. gantrade.com Furthermore, copolyester hot-melt and solvent-borne adhesives use 1,4-BDO as a key component.

Biomass-Based Monomers for Sustainable Polymers

In the quest for more sustainable chemical production, this compound has been synthesized from biomass-derived sources. One such route involves the use of furan (B31954), which can be produced from furfural, a compound obtained from agricultural waste. daneshyari.com This bio-based this compound can then be converted to bio-based 1,4-butanediol. daneshyari.com This development is significant for the production of sustainable polymers with a reduced carbon footprint. straitsresearch.com

Fully biomass-based poly(butylene succinate) (PBS) can be synthesized using bio-based 1,4-butanediol and bio-based succinic acid. europlas.com.vnlidsen.com The bio-based 1,4-butanediol can be produced through the alcoholysis of this compound that is itself derived from furan. daneshyari.com The resulting PBS is a biodegradable polymer, and its bio-based origin has been verified using accelerator mass spectrometry to measure the biobased carbon content. daneshyari.com The synthesis typically involves a two-step process of esterification and subsequent polycondensation to achieve a high molecular weight polymer. europlas.com.vnnih.govresearchgate.net

Table 1: Synthesis and Properties of Fully Biomass-Based Poly(butylene succinate) (PBS)

| Parameter | Description | Source(s) |

| Monomers | Bio-based 1,4-butanediol (from this compound) and bio-based succinic acid. | daneshyari.comeuroplas.com.vn |

| Synthesis Method | Two-step process: 1. Esterification of monomers to form oligomers. 2. Polycondensation of oligomers to produce high molecular weight PBS. | europlas.com.vnnih.gov |

| Key Feature | Can be 100% bio-based, contributing to a more sustainable plastic life cycle. | lidsen.com |

| Biodegradability | Readily biodegradable in soil environments, breaking down into water and carbon dioxide. | mdpi.comresearchgate.net |

Partially biomass-based poly(butylene terephthalate) (PBT) is an engineering plastic that can be produced by the polycondensation of bio-based 1,4-butanediol with petroleum-based terephthalic acid. ugent.be The bio-based 1,4-butanediol can be sourced from the hydrolysis of this compound derived from biomass. daneshyari.com This approach allows for the incorporation of renewable resources into the production of high-performance engineering plastics. straitsresearch.com The inclusion of bio-based monomers can influence the final properties of the PBT copolyesters. ugent.be

Table 2: Characteristics of Partially Biomass-Based Poly(butylene terephthalate) (PBT)

| Parameter | Description | Source(s) |

| Monomers | Bio-based 1,4-butanediol (from this compound) and petroleum-based terephthalic acid. | daneshyari.comugent.be |

| Polymer Type | Engineering plastic with a combination of bio-based and fossil-based components. | ugent.be |

| Significance | Reduces the reliance on fossil fuels for the production of a widely used engineering plastic. | straitsresearch.com |

| Application Areas | Electrical, electronic, and automotive industries due to its good mechanical and electrical resistance properties. | straitsresearch.com |

Fully Biomass-Based Poly(butylene succinate) (PBS)

Research on Biodegradable and Sustainable Polymers

The development of biodegradable polymers is a key area of research aimed at mitigating plastic pollution. Poly(butylene succinate) (PBS), which can be synthesized from this compound-derived 1,4-butanediol, is a leading candidate in this field due to its excellent biodegradability. europlas.com.vnmdpi.com Research has shown that PBS degrades effectively in soil environments. mdpi.com The use of bio-based monomers, such as those derived from furan via this compound, further enhances the sustainability profile of these polymers. daneshyari.comresearchgate.net These sustainable polymers are being explored for a variety of applications, including packaging, to reduce environmental impact. researchgate.netmdpi.com

Catalysis in 1,4 Diacetoxybutane Chemistry

Heterogeneous Catalysis in Industrial Processes

In industrial settings, heterogeneous catalysts are favored for the synthesis of 1,4-diacetoxybutane and its precursors due to their ease of separation from the reaction products, which simplifies downstream processing and allows for catalyst recycling. essentialchemicalindustry.org A prominent industrial route to 1,4-butanediol (B3395766) (BDO), a key derivative of this compound, involves the acetoxylation of butadiene. pageplace.de This process typically employs a solid catalyst over which gaseous reactants are passed. essentialchemicalindustry.org

The oxidative acetoxylation of 1,3-butadiene (B125203) to produce 1,4-diacetoxy-2-butene is a key step, and this reaction represents the first commercial-scale heterogeneous liquid-phase oxidation. researchgate.net The resulting 1,4-diacetoxy-2-butene is then hydrogenated to yield this compound. lookchem.com This hydrogenation is also carried out in the liquid phase using a conventional hydrogenation catalyst. lookchem.com The selectivity of this step to this compound can exceed 98%. lookchem.com Finally, this compound is hydrolyzed, often using an acidic ion-exchange resin, to produce 1,4-butanediol and tetrahydrofuran (B95107) (THF). lookchem.com

The choice of catalyst is critical for the efficiency of these processes. For instance, in the acetoxylation of butadiene, palladium-based catalysts have proven effective. researchgate.net The subsequent hydrogenation of 1,4-diacetoxy-2-butene to this compound also utilizes hydrogenation catalysts, often containing palladium. lookchem.comjuniperpublishers.com

Novel Catalyst Development for Synthesis and Transformation

Ongoing research focuses on developing new and improved catalysts to enhance the synthesis and transformation of this compound, aiming for higher selectivity, milder reaction conditions, and the use of sustainable feedstocks.

Palladium-Based Catalysts for Acetoxylation and Hydrogenation

Palladium-based catalysts are central to the industrial production of this compound from butadiene. lookchem.comjuniperpublishers.com In the acetoxylation of 1,3-butadiene, a Pd-Te/C catalyst is used to produce 1,4-diacetoxy-2-butene. researchgate.netgoogle.com This catalyst demonstrates good activity and selectivity while minimizing the polymerization of butadiene derivatives and the leaching of palladium. researchgate.net The reaction is typically conducted in the liquid phase at elevated temperatures and pressures. juniperpublishers.com For instance, one process operates at approximately 70°C and 70 bar. lookchem.com

Following acetoxylation, the resulting 1,4-diacetoxy-2-butene is hydrogenated to this compound. This step also commonly employs a palladium-on-carbon (Pd/C) catalyst. lookchem.comjuniperpublishers.com The hydrogenation is carried out in the liquid phase under conditions such as 60°C and 50 bar, achieving high selectivity for this compound. lookchem.com Research has also explored platinum-based catalysts, which have shown to be effective for this hydrogenation, with promoters like strontium (Sr) and tungsten (W) enhancing catalyst activity and stability, leading to high yields and selectivity of this compound. google.com

Table 1: Process Parameters for Palladium-Catalyzed Reactions

| Reaction Stage | Catalyst | Temperature | Pressure | Selectivity |

| Acetoxylation of Butadiene | Pd-Te/C | ~70-95°C lookchem.comjuniperpublishers.com | ~70 bar lookchem.com | >90% for 1,4-diacetoxy-2-butene lookchem.com |

| Hydrogenation of 1,4-diacetoxy-2-butene | Pd/C | ~60-110°C lookchem.comjuniperpublishers.com | ~50 bar lookchem.com | >98% for this compound lookchem.com |

This table provides an overview of typical reaction conditions and outcomes for the palladium-catalyzed synthesis of this compound precursors and the compound itself.

KHSO₄ Catalyst for Alcoholysis in Biomass-Based Production

In a move towards more sustainable chemical production, researchers have developed a method to produce 1,4-butanediol from biomass-derived this compound. researchgate.netdaneshyari.comkisti.re.kr This process utilizes potassium hydrogen sulfate (B86663) (KHSO₄) as a catalyst for the alcoholysis of this compound. researchgate.netdaneshyari.comkisti.re.kr The this compound itself can be synthesized from furan (B31954), which is readily obtainable from furfural, a common biomass derivative. researchgate.netdaneshyari.com

Heteropoly Compounds as Acid Catalysts in Ether Cleavage and Acetylation

Heteropoly acids (HPAs) have emerged as highly effective catalysts for various organic reactions, including the synthesis of this compound through the cleavage of ethers. nii.ac.jp HPAs, such as H₃PW₁₂O₄₀, are strong Brønsted acids and can be significantly more active than conventional acids like sulfuric acid. nii.ac.jp

One application of HPAs is in the acetolysis of tetrahydrofuran (THF) with acetic acid to selectively produce this compound. nii.ac.jp HPAs are also efficient catalysts for the cleavage of THF with acetic anhydride (B1165640). nii.ac.jp In this case, the reaction is thought to proceed via the formation of an acetyl cation, initiated by the interaction of the HPA with acetic anhydride. nii.ac.jp The catalytic activity of different HPAs in these reactions often correlates with their acid strength. nii.ac.jp

Table 2: Comparison of Catalyst Activity in THF Acetolysis

| Catalyst | Rate Constant (L·mol⁻¹·min⁻¹) |

| H₄SiW₁₂O₄₀ | 20.4 jesusconsultancy.comresearchgate.net |

| H₃PW₁₂O₄₀ | 20.2 jesusconsultancy.comresearchgate.net |

| H₃PMo₁₂O₄₀ | 0.06 jesusconsultancy.comresearchgate.net |

| p-toluenesulfonic acid | 0.03 jesusconsultancy.comresearchgate.net |

| Sulfuric acid | 0.16 jesusconsultancy.comresearchgate.net |

This table compares the catalytic activity of various acids in the acetolysis of tetrahydrofuran, highlighting the superior performance of heteropoly acids. Data sourced from jesusconsultancy.comresearchgate.net.

Mechanistic Studies of Catalytic Action

Understanding the mechanism of catalytic action is crucial for optimizing existing processes and designing new, more efficient catalysts. In the context of this compound chemistry, mechanistic studies have provided valuable insights.

For the HPA-catalyzed cleavage of ethers, it is proposed that the high catalytic activity is due to the unique ability of the heteropoly anion to stabilize cationic intermediates, such as oxonium ions. nii.ac.jp In the reaction of THF with acetic anhydride catalyzed by an HPA, the mechanism likely involves the O-acetylation of THF, initiated by an acetyl cation formed from the interaction between the HPA and acetic anhydride. nii.ac.jp

In the case of palladium-catalyzed hydrogenation, the reaction occurs on the surface of the catalyst. The mechanism generally involves the adsorption of the reactants onto the catalyst surface, followed by the reaction and subsequent desorption of the product. wikipedia.org For the hydrogenation of 1,4-diacetoxy-2-butene, the specific interactions between the substrate, hydrogen, and the palladium surface dictate the reaction pathway and selectivity.

Catalyst Stability and Regeneration

Catalyst stability and the ability to regenerate spent catalysts are critical factors for the economic feasibility of industrial processes. Catalyst deactivation can occur through various mechanisms, including coking, sintering, and poisoning.

In the production of this compound, particularly in the acetoxylation of butadiene, coke formation can be an issue. pageplace.de However, the development of robust catalysts like the Pd-Te/C system has helped to mitigate this problem. researchgate.net

For biomass-based production using a KHSO₄ catalyst, one of the key advantages is the recyclability of the catalyst. researchgate.netkisti.re.kr This solid acid can be easily recovered and reused, making the process more sustainable and cost-effective.

The stability of palladium catalysts used in hydrogenation can be affected by impurities in the feedstock, which can act as catalyst poisons. google.com Regeneration of deactivated catalysts is an important area of research. For some platinum-based catalysts, a process of oxychlorination can be used to re-disperse the metal particles and recover the catalyst's activity. mdpi.com Homogeneous palladium catalysts can also be recovered and reused through techniques like organic solvent nanofiltration, which has been shown to maintain high conversion rates over multiple cycles. rsc.org

Analytical and Characterization Techniques in 1,4 Diacetoxybutane Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural confirmation of 1,4-diacetoxybutane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) atoms.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The protons of the two equivalent methyl groups (CH₃) of the acetate (B1210297) functions typically appear as a sharp singlet. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen atoms show a characteristic triplet, while the inner methylene protons appear as a multiplet.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the this compound molecule. This includes signals for the carbonyl carbons of the acetate groups, the methylene carbons of the butane (B89635) backbone, and the methyl carbons of the acetate groups. nih.gov

A representative ¹H NMR spectrum of this compound recorded at 90 MHz in deuterated chloroform (B151607) (CDCl₃) provides clear evidence for its structure. chemicalbook.com

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.05 | Singlet | CH₃ (Acetate) |

| ¹H | ~4.08 | Triplet | -O-CH₂- |

| ¹H | ~1.70 | Multiplet | -CH₂-CH₂- |

| ¹³C | ~21.0 | - | C H₃ (Acetate) |

| ¹³C | ~25.5 | - | -C H₂-C H₂- |

| ¹³C | ~64.0 | - | -O-C H₂- |

| ¹³C | ~171.0 | - | C =O (Carbonyl) |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in both identifying and quantifying this compound, even in complex mixtures. google.comlboro.ac.uk

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a prominent peak observed at a mass-to-charge ratio (m/z) of 43, and a second significant peak at m/z 54. nih.gov

This technique is particularly useful for analyzing the product mixtures from chemical reactions, such as the hydrogenation of 1,4-diacetoxy-2-butene to produce this compound. nih.gov

Nuclear Magnetic Resonance (NMR)

Chromatographic Techniques for Purity and Yield Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining the yield of its synthesis. chemicalbook.comlboro.ac.uk Gas chromatography, often with a flame ionization detector (FID), is a standard method for this purpose. researchgate.net

For instance, in the production of 1,4-butanediol (B3395766) from the hydrolysis of this compound, gas chromatography is used to measure the concentrations of the reactant, product, and any byproducts in the reaction mixture. google.com This allows for the calculation of conversion rates and product selectivity. The yield of this compound in a synthesis process can be accurately determined using GC analysis. google.com Commercial suppliers of this compound often specify a purity of greater than 97.0% as determined by gas chromatography. thegoodscentscompany.com

Interactive Data Table: Chromatographic Purity Analysis of this compound

| Parameter | Value | Technique | Reference |

| Purity | >97.0% | Gas Chromatography (GC) | thegoodscentscompany.com |

| Kovats Retention Index (Standard non-polar column) | 1181 | Gas Chromatography | nih.gov |

| Kovats Retention Index (Standard polar column) | 1763, 1768 | Gas Chromatography | nih.gov |

Advanced Methods for Biobased Carbon Content Determination (e.g., Accelerator Mass Spectrometry based on ASTM D6866)

With the increasing focus on sustainable and renewable resources, determining the biobased content of chemicals is critical. For this compound derived from biomass, Accelerator Mass Spectrometry (AMS) based on the ASTM D6866 standard is the definitive method for quantifying its biobased carbon content. researchgate.netdaneshyari.comgoogle.com

This method leverages the principles of radiocarbon dating. google.comupmbiochemicals.com Carbon from renewable sources, such as plants, contains a known amount of the radioactive isotope carbon-14 (B1195169) (¹⁴C), whereas fossil-fuel-derived carbon contains virtually none. upmbiochemicals.com AMS is an advanced form of mass spectrometry that can measure the ¹⁴C/¹²C isotope ratio in a sample with high precision. google.com14chrono.org

The analysis involves converting the sample to graphite, which is then ionized and accelerated to high energies. 14chrono.org By comparing the ¹⁴C content of the this compound sample to that of a modern reference standard, the percentage of biobased carbon can be accurately determined. google.com Research has confirmed that 1,4-butanediol synthesized from biomass-derived this compound can have a biobased carbon content as high as 99.63%. researchgate.netkisti.re.kr This verification is crucial for substantiating claims of a product's renewable origin. upmbiochemicals.comjst.go.jp

Future Research Directions and Sustainable Prospects

Continued Development of Green Chemistry Routes for 1,4-Diacetoxybutane and its Derivatives

The development of environmentally benign synthesis routes for this compound and its derivatives is a cornerstone of future research. A significant focus is on utilizing biomass as a renewable feedstock. For instance, processes are being explored to produce this compound from furan (B31954), which can be derived from furfural, a readily available biomass product. researchgate.net This bio-based approach offers a sustainable alternative to conventional petrochemical routes. researchgate.net

Another avenue of green chemistry involves the use of environmentally friendly catalysts and solvents. Research has demonstrated the use of sulfamic acid as an efficient catalyst for the acetolysis of tetrahydrofuran (B95107) (THF) to produce this compound, a method that is also applicable to other cyclic ethers. researchgate.net Additionally, the use of "on water" reactions and ionic liquids as recyclable catalytic systems are being investigated to minimize the environmental footprint of the synthesis process. mdpi.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of the catalytic systems used in the synthesis of this compound are critical for economic feasibility. Current research is actively exploring novel catalysts to improve these aspects. For the hydrogenation of 1,4-diacetoxybutene to this compound, a key step in some production routes, various catalytic systems are under investigation. google.com

Recent advancements include the development of bimetallic catalysts, such as Ni-Fe systems, which have shown enhanced selectivity in related hydrogenation reactions. nih.gov The design of these catalysts focuses on creating specific coordination environments that favor the desired reaction pathways and minimize the formation of byproducts. nih.gov For example, a novel Fe/Ni-SiO2 catalyst has demonstrated high selectivity by featuring framework-embedded Ni species and surface-anchored Fe sites that work in synergy. nih.gov Furthermore, research into catalysts for the dehydrogenation of 1,4-butanediol (B3395766) to produce valuable chemicals like γ-butyrolactone (GBL) is also relevant, as it highlights the importance of catalyst design in controlling reaction outcomes. mdpi.com

Integration of Fermentation and Chemo-catalytic Conversion for Bio-based Production

A promising and innovative approach for the sustainable production of this compound involves the integration of biological and chemical processes. This hybrid strategy leverages the efficiency of microbial fermentation to produce precursor molecules from renewable resources, which are then converted to the final product through chemo-catalytic methods. sci-hub.seresearchgate.net

For example, succinic acid, which can be produced via fermentation of sugars, is a key platform chemical for bio-based 1,4-butanediol, and subsequently this compound. rsc.orgresearchgate.net The process involves the esterification of bio-based succinic acid followed by catalytic hydrogenation. rsc.org Similarly, 2,3-butanediol, another fermentation product, can be a starting material for chemical conversions. bbeu.org The combination of fermentation to produce intermediates like acetaldehyde (B116499) and subsequent enzymatic or chemo-catalytic conversion to diols presents an alternative and potentially more sustainable process route. nih.gov This integrated approach is a key area of research for developing economically competitive and environmentally friendly biorefineries. mdpi.com

Expansion of Applications in Emerging Materials Science

While this compound is primarily an intermediate, its derivatives, particularly 1,4-butanediol, have expanding applications in materials science. The drive for sustainable polymers is a significant factor in this expansion. Bio-based 1,4-butanediol, derived from this compound, is a crucial monomer for producing biodegradable plastics like poly(butylene succinate) (PBS) and partially bio-based engineering plastics like poly(butylene terephthalate) (PBT). researchgate.netresearchgate.net

The unique properties imparted by the 1,4-butanediol segment, such as flexibility and thermal stability, make these polymers suitable for a wide range of applications, from automotive parts to electronics and consumer goods. bloomtechz.com Future research will likely focus on developing new polymers and materials with tailored properties by utilizing bio-based this compound and its derivatives, contributing to the development of a circular economy for plastics. springernature.com

Computational Chemistry and Modeling for Reaction Mechanism Understanding and Catalyst Design

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering deep insights into reaction mechanisms and facilitating the rational design of catalysts. catalysis.blogmdpi.com These methods are being increasingly applied to the synthesis of this compound and its related compounds.

By using techniques like Density Functional Theory (DFT) and molecular dynamics simulations, researchers can model the interactions between reactants and catalysts at a molecular level. chiralpedia.com This allows for the prediction of reaction pathways, the identification of transition states, and the understanding of factors that control selectivity. nih.gov This knowledge is crucial for designing new and improved catalysts with higher efficiency and for optimizing reaction conditions. researchgate.net The integration of computational and experimental approaches accelerates the development of more sustainable and economical processes for producing this compound. chiralpedia.com

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis routes for 1,4-Diacetoxybutane?

- Methodological Answer : The primary synthesis involves hydrogenation of 1,4-diacetoxybutene-2 using palladium-based catalysts under controlled temperatures (80–135°C). This process achieves >99% conversion and selectivity when conducted in multi-stage reactors with precise temperature gradients . Alternative routes include catalytic esterification of 1,4-butanediol with acetic acid, though this requires careful control of stoichiometry and acid catalysts .

Q. What techniques are effective for purifying this compound from reaction mixtures?

- Methodological Answer : Liquid-liquid extraction using halogenated paraffins (e.g., dichloroethane) or aromatic hydrocarbons (e.g., toluene) effectively isolates this compound from byproducts like 1,4-butanediol and acetic acid. Post-extraction, fractional distillation at 130–229°C and reduced pressure (100–760 torr) separates the solvent, yielding >99% pure product .

Q. What are the critical physical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include a density of 1.039–1.048 g/cm³, boiling point of 229°C (760 torr), and solubility in water (13 g/L at 25°C). These parameters inform solvent selection for reactions and purification. Refractive index (1.424–1.4279) and melting point (12–15°C) are critical for identifying phase transitions during synthesis .

Advanced Research Questions

Q. How can researchers optimize the hydrolysis of this compound to maximize 1,4-Butanediol yield?

- Methodological Answer : Two-stage hydrolysis is optimal:

- Stage 1 : Use ion-exchange resin or mineral acid catalysts (e.g., H₂SO₄) at 80–100°C to convert 70% of diacetate to acetoxyhydroxybutane with 100% selectivity.

- Stage 2 : Increase temperature to 120–140°C to hydrolyze remaining diacetate to 1,4-butanediol. Recycling unreacted intermediates via side-stream distillation improves overall yield to >97% .

Q. What strategies resolve discrepancies in reported selectivity data during hydrogenation of 1,4-Diacetoxybutene?

- Methodological Answer : Discrepancies arise from reactor design (single vs. multi-stage) and temperature gradients. Multi-stage reactors with inter-stage cooling (e.g., 105°C inlet → 115°C outlet) maintain selectivity >99%, whereas single-stage reactors at higher temperatures (135°C) reduce selectivity to 96.3% due to side reactions. Validating catalyst activity (e.g., Pd/C vs. Raney Ni) and monitoring byproducts (e.g., 1,2-diacetoxybutane) through GC-MS can reconcile data .

Q. How do solvent choices in liquid-liquid extraction affect separation efficiency of this compound?

- Methodological Answer : Halogenated paraffins (e.g., CCl₄) offer higher partition coefficients for diacetates than aromatic solvents (e.g., toluene) due to polarity matching. However, halogenated solvents require lower boiling points (e.g., 76°C for CCl₄) for easier distillation. A mixed solvent system (halogenated + aromatic) balances selectivity and energy efficiency, reducing acetic acid co-extraction by 15–20% .

Q. What analytical methods are recommended for quantifying trace byproducts in this compound synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 237 nm using a C18 column (e.g., Supelcosil LC-ABZ+Plus) resolves monoacetates (e.g., 4-acetoxy-1-butanol) and diols. For volatile byproducts (e.g., butyl acetate), GC-MS with a DB-5MS column achieves detection limits <50 ppm. Internal standards (e.g., 1,3-diacetoxypropane) improve quantification accuracy .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with acid strength and water content. In concentrated H₂SO₄ (>95%), diacetate undergoes rapid cyclization to tetrahydrofuran (THF). In dilute acid (pH 2–4), hydrolysis dominates. Controlled experiments using buffered solutions (pH 3–5) and in-situ FTIR monitoring of acetate peaks (1740 cm⁻¹) can clarify reaction pathways .

Q. What experimental controls mitigate variability in diacetate yields during scale-up?

- Methodological Answer : Implement inline pH and temperature sensors to maintain reaction homogeneity. Use statistical design (e.g., Box-Behnken) to optimize parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.